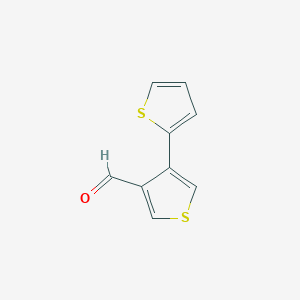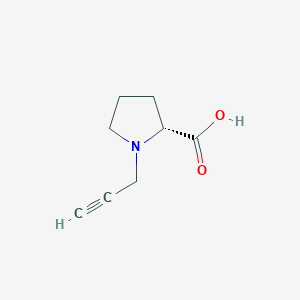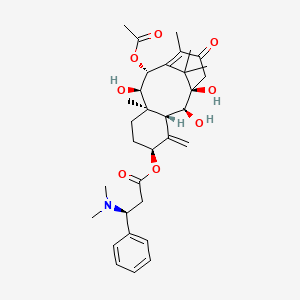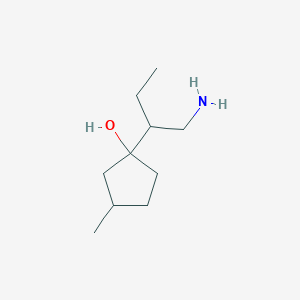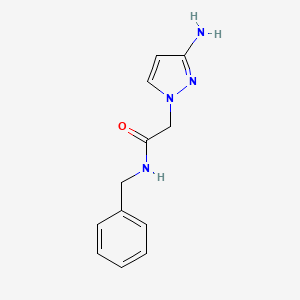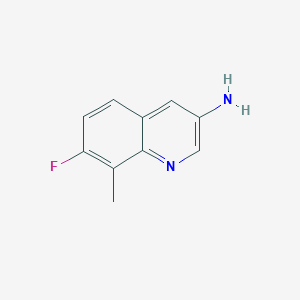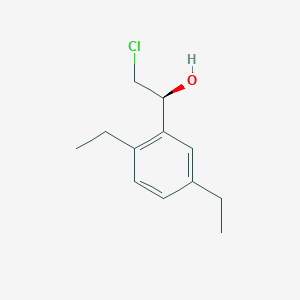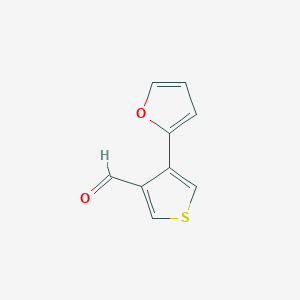
4-(Furan-2-yl)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)thiophene-3-carbaldehyde is a heterocyclic compound that features both furan and thiophene rings These rings are fused together with a carbaldehyde group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a condensation reaction between furan-2-carbaldehyde and thiophene derivatives under acidic or basic conditions . Another approach is the cyclization of appropriate precursors in the presence of catalysts such as phosphorus pentasulfide (P4S10) or sulfurizing agents .
Industrial Production Methods
Industrial production of 4-(Furan-2-yl)thiophene-3-carbaldehyde may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
4-(Furan-2-yl)thiophene-3-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler analog with only the furan ring and a carbaldehyde group.
Thiophene-3-carbaldehyde: Contains only the thiophene ring with a carbaldehyde group.
2-(Furan-2-yl)thiophene: Lacks the carbaldehyde group but has the fused furan and thiophene rings.
Uniqueness
4-(Furan-2-yl)thiophene-3-carbaldehyde is unique due to the presence of both furan and thiophene rings along with the reactive carbaldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .
Properties
Molecular Formula |
C9H6O2S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
4-(furan-2-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6O2S/c10-4-7-5-12-6-8(7)9-2-1-3-11-9/h1-6H |
InChI Key |
CLPABGYCUORAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CSC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
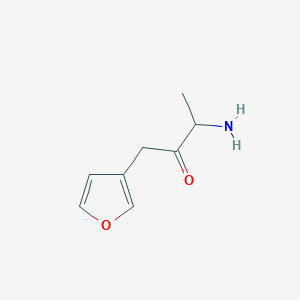
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
